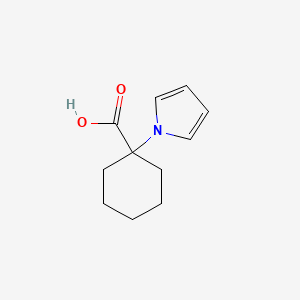

1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

描述

1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H15NO2. This compound features a pyrrole ring attached to a cyclohexane carboxylic acid moiety. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and synthetic compounds .

准备方法

The synthesis of 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with pyrrole in the presence of a suitable catalyst. The reaction conditions typically include an acidic or basic medium to facilitate the formation of the desired product . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .

化学反应分析

Oxidation Reactions

The carboxylic acid group (-COOH) and pyrrole ring exhibit distinct oxidation behaviors:

Key Findings :

-

The carboxylic acid group undergoes oxidative decarboxylation under strong acidic conditions with KMnO<sub>4</sub>, yielding cyclohexanone derivatives.

-

Pyrrole rings are susceptible to ozonolysis, producing diketones or carboxylic acids depending on reaction time and temperature .

Reduction Reactions

Reductive modifications target both the carboxylic acid and the cyclohexane ring:

Key Findings :

-

LiAlH<sub>4</sub> reduces the carboxylic acid to a primary alcohol with >80% yield.

-

Hydrogenation of the cyclohexane ring proceeds selectively without affecting the pyrrole’s aromaticity.

Substitution Reactions

Electrophilic substitution occurs at the pyrrole ring, while nucleophilic acyl substitution targets the carboxylic acid:

Key Findings :

-

Bromination at the pyrrole β-position occurs under mild conditions (Br<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub>), yielding 3-bromo-pyrrole derivatives .

-

Amide derivatives show enhanced solubility in nonpolar solvents, useful for pharmacological studies.

Decarboxylation Reactions

Thermal or radical-mediated decarboxylation eliminates CO<sub>2</sub>:

Key Findings :

-

Thermal decarboxylation requires high temperatures (200°C+) but proceeds without catalysts.

-

Photochemical methods using Barton esters achieve decarboxylation at lower temperatures (25–50°C) .

Cycloaddition and Cross-Coupling

The pyrrole ring participates in cycloaddition and metal-catalyzed coupling:

Key Findings :

-

Diels-Alder reactions proceed regioselectively due to the electron-rich pyrrole ring.

-

Suzuki coupling modifies the pyrrole ring for applications in materials science .

pH-Dependent Tautomerism

The compound exhibits pH-sensitive behavior:

Key Findings :

科学研究应用

Chemical Properties and Structure

The compound is characterized by a pyrrole ring fused to a cyclohexane structure, which contributes to its unique biological activity. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it suitable for various chemical modifications.

Cannabinoid Receptor Agonists

Recent studies have investigated the potential of pyrrole derivatives, including 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid, as cannabinoid receptor agonists. Research indicates that modifications at specific positions of the pyrrole ring can enhance binding affinity to cannabinoid receptors CB1 and CB2. For instance, derivatives with specific substituents demonstrated significant agonistic activity comparable to well-known cannabimimetics .

| Compound | Binding Affinity (CB1) | Binding Affinity (CB2) | Activity Type |

|---|---|---|---|

| 10a | High | Moderate | Full Agonist |

| 11a | Comparable to Win-55 | Moderate | Full Agonist |

These findings suggest that the compound could be developed further for therapeutic applications targeting pain management and neuroprotection through cannabinoid modulation.

HIV-1 Dual Inhibitors

Another promising application of this compound is in the development of dual inhibitors for HIV-1. Research has shown that pyrrole derivatives can inhibit both HIV-1 integrase and reverse transcriptase-associated ribonuclease H, which are critical targets in HIV therapy . The structure-activity relationship (SAR) studies indicate that specific modifications can lead to compounds with enhanced potency against these targets.

| Compound | IC50 (Integrase) | IC50 (RNase H) | EC50 (HIV Replication) |

|---|---|---|---|

| RDS 1643 | 98 µM | 8 µM | <0.2 µM |

This dual inhibition strategy may reduce the side effects associated with traditional antiretroviral therapies while improving overall treatment efficacy.

Anticancer Applications

Pyrrole derivatives have also been explored for their anticancer properties. The structural features of these compounds allow them to interact with cellular targets involved in cancer progression. For example, studies have indicated that certain pyrrole-based compounds can exhibit selective toxicity towards cancer cells while sparing normal cells .

Platinum(IV) Complexes as Prodrugs

Recent innovations involve the use of pyrrole derivatives as part of platinum(IV) complexes designed for targeted cancer therapy. These complexes display improved stability and selective release profiles that enhance their therapeutic index compared to traditional platinum-based drugs like cisplatin. The incorporation of lipophilic groups has been shown to improve cellular uptake and cytotoxicity .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Cannabinoid Modulation : A study demonstrated that substituents on the pyrrole ring significantly influenced receptor binding affinities and agonistic activities, suggesting a pathway for developing new analgesics.

- HIV Therapeutics : Compounds derived from this structure were tested in vitro against HIV strains, showing promising results in inhibiting viral replication while maintaining low toxicity profiles.

- Cancer Treatment : In vitro assays revealed that certain derivatives exhibited IC50 values in low micromolar ranges against various cancer cell lines, indicating potential as effective anticancer agents.

作用机制

The mechanism of action of 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

相似化合物的比较

1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

Pyrrole derivatives: These include compounds like 1H-pyrrole-1-propionic acid and 1H-pyrrole-1-acetic acid, which share the pyrrole ring structure but differ in their side chains.

Cyclohexane carboxylic acid derivatives: Compounds like cyclohexane-1-carboxylic acid and its substituted derivatives, which have similar cyclohexane carboxylic acid moieties but lack the pyrrole ring.

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .

生物活性

1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, particularly focusing on its interactions with various biological targets.

The compound can be synthesized through several methods, often involving the cyclization of pyrrole derivatives with cyclohexanecarboxylic acid. The synthesis typically requires specific conditions to ensure high yields and purity. The general reaction pathway involves:

- Formation of the pyrrole ring : Utilizing starting materials such as 2,5-diketopiperazines.

- Cyclization : Reacting with cyclohexanecarboxylic acid derivatives under controlled conditions.

The resulting compound is characterized by its unique structure, which includes a pyrrole moiety linked to a cyclohexane ring.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole-containing compounds. For instance, derivatives similar to this compound have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 μg/mL, showcasing their potential as antibiotic agents .

Inhibition of Cyclooxygenase Enzymes

The compound exhibits selective inhibitory activity against cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain signaling pathways. The mechanism involves the formation of covalent bonds with the thiol groups of COX enzymes, leading to reduced prostaglandin production and potential therapeutic effects in inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. Modifications at specific positions on the pyrrole ring can significantly enhance antibacterial and anti-inflammatory properties. For example:

| Modification | Effect on Activity |

|---|---|

| Halogen substitution at C4 | Increased antibacterial potency |

| Alkyl group variations | Enhanced COX inhibition |

These insights guide the design of new analogs with improved efficacy and reduced side effects .

Case Studies

Several case studies illustrate the compound's effectiveness:

- Antibacterial Efficacy : A study demonstrated that a derivative of this compound exhibited an MIC of 8 ng/mL against MRSA, significantly outperforming traditional antibiotics like vancomycin .

- Inhibition in Cancer Models : In vitro assays revealed that this compound could potentiate the effects of alkylating agents such as temozolomide in cancer cell lines, suggesting a role in enhancing chemotherapeutic efficacy through APE1 inhibition .

属性

IUPAC Name |

1-pyrrol-1-ylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10(14)11(6-2-1-3-7-11)12-8-4-5-9-12/h4-5,8-9H,1-3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMGFICEXWCOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。